molecular formula C31H38N4O3S3 B2428780 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 681177-82-2

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2428780
CAS No.: 681177-82-2
M. Wt: 610.85
InChI Key: NKSRDQWNRULTTB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C31H38N4O3S3 and its molecular weight is 610.85. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O3S3/c1-4-7-18-35(19-8-5-2)41(37,38)23-15-13-22(14-16-23)29(36)33-31-28(24-17-20-34(6-3)21-27(24)40-31)30-32-25-11-9-10-12-26(25)39-30/h9-16H,4-8,17-21H2,1-3H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSRDQWNRULTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant structure-activity relationships (SAR) based on available literature.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine core. The molecular formula is C21H26N4O3S3C_{21}H_{26}N_4O_3S_3, with a molecular weight of approximately 507.04 g/mol. The presence of diverse functional groups contributes to its biological activity.

The compound acts primarily as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), a crucial enzyme in the base excision repair (BER) pathway. APE1 is responsible for repairing DNA damage and has been linked to cancer cell resistance against various treatments . Inhibition of APE1 enhances the cytotoxic effects of alkylating agents such as temozolomide, suggesting that this compound could be valuable in cancer therapy .

2. Structure-Activity Relationships (SAR)

Research indicates that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine parts of the molecule can significantly affect its inhibitory potency against APE1. For instance, changing substituents on the benzamide group alters binding affinity and biological efficacy .

3. In Vitro Studies

In vitro assays have shown that this compound exhibits low micromolar activity against purified APE1 enzymes and in whole-cell extract assays from HeLa cells. It has been noted to potentiate the effects of other chemotherapeutic agents by increasing the accumulation of DNA damage markers .

Case Study 1: Inhibition of APE1 Activity

A focused medicinal chemistry effort reported that analogs similar to this compound displayed significant inhibition of APE1 activity in vitro. These compounds were tested against various cancer cell lines and showed enhanced cytotoxicity when used in conjunction with DNA-damaging agents .

Case Study 2: ADME Profile

In animal studies, the pharmacokinetic profile indicated good absorption and distribution characteristics after intraperitoneal administration at doses around 30 mg/kg body weight. The compound demonstrated favorable levels in plasma and brain tissues, which is critical for treating brain tumors .

Data Table: Biological Activity Summary

Property Value
Molecular FormulaC21H26N4O3S3
Molecular Weight507.04 g/mol
APE1 Inhibition (IC50)Low micromolar range
Synergistic Effect with TMZYes
ADME CharacteristicsGood absorption; brain penetration

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair mechanisms. Studies have shown that related compounds exhibit low micromolar activity against APE1, enhancing the cytotoxicity of alkylating agents like methylmethane sulfonate and temozolomide in cancer cells . This suggests potential use in combination therapies for enhancing the efficacy of existing cancer treatments.

Anticancer Activity

The compound's ability to potentiate the effects of chemotherapeutic agents positions it as a promising candidate for cancer therapy. In vitro studies demonstrated that it could lead to an accumulation of apurinic sites in HeLa cells treated with DNA-damaging agents, indicating its role in modulating DNA repair pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide. Variations in substituents on the benzothiazole and thienopyridine moieties can significantly influence biological activity and pharmacokinetic properties. For instance, modifications at the C-3 position of the benzothiazole ring have been explored to enhance APE1 inhibition and overall potency against cancer cells .

Case Study 1: APE1 Inhibition

In a high-throughput screening campaign targeting APE1, several analogs of this compound were identified that displayed potent inhibition. The lead compound demonstrated significant cytotoxic effects when combined with standard chemotherapy agents in cellular models .

Case Study 2: Antitumor Efficacy

Another study evaluated the antitumor efficacy of this compound in vivo using mouse models. The results indicated that treatment with this compound resulted in reduced tumor growth compared to untreated controls, supporting its potential as a therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Amidation : Reacting benzo[d]thiazole derivatives with tetrahydrothieno intermediates under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Sulfamoylation : Introducing the dibutylsulfamoyl group via coupling with sulfamoyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. Critical Parameters :

VariableOptimal RangeImpact
Temperature60–80°CHigher temps risk decomposition; lower temps slow reaction kinetics
SolventDMF or THFPolar aprotic solvents enhance nucleophilic substitution
Reaction Time12–24 hrsExtended time improves conversion but may increase side products

Q. What analytical methods are most reliable for characterizing this compound?

A combination of techniques ensures structural confirmation and purity:

  • NMR Spectroscopy : 1H/13C NMR to verify aromatic protons (δ 7.0–8.5 ppm), ethyl group (δ 1.2–1.5 ppm), and sulfamoyl integration .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]+ and isotopic pattern matching the formula .

Q. What initial biological screening strategies are recommended for this compound?

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC50 determination via fluorescence-based assays) due to structural similarity to known inhibitors .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK293) to evaluate selectivity .
  • Solubility Assessment : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?

  • Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., dimethyl vs. diethyl) or benzothiazole groups (e.g., halogen substitutions) .
  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., EGFR or PARP) .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications to prioritize synthetic targets .

Q. What methodologies resolve contradictions in reported bioactivity data across similar compounds?

  • Meta-Analysis : Compare IC50 values from independent studies using standardized assays (e.g., ATPase vs. fluorescence-based kinase assays) .
  • Counter-Screen : Test off-target effects using panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
  • Crystallography : Resolve 3D structures of compound-target complexes to validate binding hypotheses .

Q. How can metabolic stability be evaluated preclinically?

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 mins .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What computational approaches predict pharmacokinetic properties?

  • QSAR Modeling : Train models on public datasets (e.g., ChEMBL) to predict logP, bioavailability, and blood-brain barrier permeability .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus™, incorporating solubility and permeability data .

Q. How can researchers address low solubility during formulation development?

  • Salt Screening : Test hydrochloride, mesylate, or tosylate salts to improve aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability via sustained release .
  • Co-Crystallization : Explore co-formers (e.g., succinic acid) to stabilize amorphous phases .

Q. What strategies identify off-target effects in complex biological systems?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map interactomes .
  • CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal interactions .

Q. How can polymorphism impact preclinical development, and how is it characterized?

  • XRD Analysis : Resolve crystal forms (e.g., Form I vs. II) to assess thermodynamic stability .
  • DSC/TGA : Measure melting points and decomposition profiles to select optimal polymorphs for formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.